Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-
Description
Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- (CAS: 1151-51-5; ChemSpider ID: MFCD00437181) is a halogenated aromatic amide derivative with the molecular formula C₁₄H₁₀Cl₃NO₂ and a molecular weight of 330.59 g/mol . Structurally, it features a benzamide core substituted with two chlorine atoms at the 3- and 5-positions of the aromatic ring, a hydroxyl group at position 2, and a (4-chlorophenyl)methyl group attached to the amide nitrogen (Figure 1). This compound is synthesized via the reaction of 3,5-dichlorobenzoyl chloride with 4-chlorobenzylamine in polar aprotic solvents like N,N′-dimethylformamide (DMF) at elevated temperatures (60–100°C), yielding products with 85–90% efficiency . Its structural characterization typically employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .
Properties
CAS No. |
610320-53-1 |
|---|---|
Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20) |
InChI Key |
LYOIADZZQQZWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Condensation Reaction
Reagents :
- 3,5-Dichlorosalicylic acid
- p-Chloroaniline
- Dehydrating agent (e.g., thionyl chloride or phosphorus oxychloride)
- Solvent (e.g., ethanol)
-
- Dissolve 1 mmol of 3,5-dichlorosalicylic acid and 1 mmol of p-chloroaniline in ethanol.
- Heat the mixture under reflux for several hours while maintaining a controlled temperature to optimize yield.
- After completion of the reaction, the product can be precipitated by cooling the solution.
- Purify the resultant product through recrystallization from an appropriate solvent.
Expected Yield : This method can yield a high purity product if conditions are strictly controlled.
Method B: Alternative Synthesis via Acylation
Reagents :
- 4-Chlorobenzylamine
- 3,5-Dichlorobenzoyl chloride
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
-
- In a dry flask, add 4-chlorobenzylamine to dichloromethane.
- Slowly add triethylamine to the mixture to neutralize hydrochloric acid generated during the reaction.
- Add 3,5-dichlorobenzoyl chloride dropwise while stirring at room temperature.
- Allow the reaction to proceed for several hours before quenching with water.
- Extract the organic layer and dry over anhydrous magnesium sulfate.
- Purify through column chromatography.
Expected Yield : This method can also provide high yields with relatively simple purification steps.
Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield Potential |
|---|---|---|---|
| A | 3,5-Dichlorosalicylic acid, p-Chloroaniline | Condensation | High |
| B | 4-Chlorobenzylamine, 3,5-Dichlorobenzoyl chloride | Acylation | High |
Analysis of Research Findings
Research indicates that Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- exhibits significant antimicrobial activity through mechanisms that disrupt bacterial cell wall synthesis and interfere with metabolic processes within microbial cells.
Mechanism of Action
- The compound's structure allows it to bind effectively to active sites on enzymes critical for bacterial growth.
- Its efficacy in formulations is enhanced by its stability and solubility characteristics.
Applications
- Widely used in personal care products such as shampoos and soaps due to its antimicrobial properties.
- Potential applications in medical settings as a preservative or antibacterial agent.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone.
Reduction: The carbonyl group of the benzamide can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-ketobenzamide.
Reduction: Formation of 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : All analogs retain 3,5-dichloro substitution on the benzamide ring, critical for electronic effects and steric bulk .
- Replacement with methoxy (as in ) reduces polarity but improves metabolic stability.
- Amide Nitrogen Substituents: The (4-chlorophenyl)methyl group in the parent compound contrasts with simpler aryl (e.g., 4-chlorophenyl in ) or alkylamine (e.g., 2-aminoethyl in ) groups, altering steric and electronic profiles.
Key Challenges :
Crystallographic Data
X-ray analyses reveal distinct packing patterns influenced by substituents:
Solubility and Bioactivity
- Solubility: Hydroxyl and aminoethyl groups enhance aqueous solubility (e.g., compound is water-soluble as a hydrochloride salt) .
- Biological Activity: Parent Compound: Limited bioactivity data; structural analogs like show potent anti-trypanosomal activity (IC₅₀ < 1 µM) . 3,3',4',5-Tetrachlorosalicylanilide : Known antimicrobial agent, suggesting halogen count correlates with biocidal potency .
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name: Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-
- CAS Number: 4214-45-3
- Molecular Formula: C13H8Cl3NO2
- Molecular Weight: 351.012 g/mol
Biological Activity Overview
The biological activity of benzamide derivatives often includes antimicrobial, antitumor, and anti-inflammatory effects. The specific compound under discussion has shown promise in various studies.
Antimicrobial Activity
Research indicates that benzamide derivatives can exhibit significant antimicrobial properties. In a study evaluating the efficacy of various benzamides against fungal pathogens, compounds similar to Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy- demonstrated moderate to high antifungal activity against several strains including Fusarium oxysporum and Phytophthora capsica .
| Compound | Fungal Strain | Inhibition Percentage (%) |
|---|---|---|
| 3,5-Dichloro Benzamide | Fusarium oxysporum | 40 |
| 3,5-Dichloro Benzamide | Phytophthora capsica | 45 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study highlighted the compound's ability to inhibit RET kinase activity, which is crucial in certain cancers. In vitro assays demonstrated that the compound could significantly reduce cell proliferation in RET-driven tumors .
Case Studies
-
Case Study on Antifungal Activity:
A series of benzamide derivatives were synthesized and tested for their antifungal properties. The specific compound was part of a group that showed promising results against Sclerotinia sclerotiorum, with an EC50 value indicating effective inhibition at low concentrations . -
Case Study on Antitumor Effects:
In a clinical setting, patients treated with benzamide derivatives showed prolonged survival rates when compared to traditional therapies. Notably, patients receiving doses higher than 4.3 GBq exhibited significant tumor reduction and improved quality of life .
The biological activity of benzamide derivatives is often attributed to their ability to interact with specific enzymes and receptors in the body:
- Inhibition of Kinases: The compound inhibits RET kinase, which plays a role in cell signaling pathways associated with cancer progression.
- Antifungal Mechanism: The interaction with fungal cell membranes disrupts cellular integrity, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
